molecular formula C12H11N3O B2442473 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one CAS No. 1588522-05-7

1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one

Cat. No.: B2442473
CAS No.: 1588522-05-7
M. Wt: 213.24
InChI Key: XOTGWSNIKCSYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one is a chemical compound that belongs to the class of triazolobenzodiazepines This compound is known for its unique structure, which combines elements of triazole and benzodiazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzene derivative with a triazole compound in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and insomnia.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of triazole and benzodiazepine rings makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-8-13-14-12-7-6-11(16)9-4-2-3-5-10(9)15(8)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTGWSNIKCSYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.